Cas no 1269292-56-9 (5-Fluoro-1-(2-fluoro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester)
1269292-56-9 structure
Product Name:5-Fluoro-1-(2-fluoro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester
CAS-nummer:1269292-56-9
MF:C12H10F2N2O2
MW:252.216809749603
CID:3163821
PubChem ID:53429373
Update Time:2025-04-21
5-Fluoro-1-(2-fluoro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester Chemische en fysische eigenschappen
Naam en identificatie
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- 5-Fluoro-1-(2-fluoro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester
- 1269292-56-9
- DTXSID401149447
- ETHYL 5-FLUORO-1-(2-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE
- 1H-Pyrazole-4-carboxylic acid, 5-fluoro-1-(2-fluorophenyl)-, ethyl ester
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- Inchi: 1S/C12H10F2N2O2/c1-2-18-12(17)8-7-15-16(11(8)14)10-6-4-3-5-9(10)13/h3-7H,2H2,1H3
- InChI-sleutel: KSMMHTXODCUDBY-UHFFFAOYSA-N
- LACHT: FC1=C(C(=O)OCC)C=NN1C1C=CC=CC=1F
Berekende eigenschappen
- Exacte massa: 252.07103389Da
- Monoisotopische massa: 252.07103389Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 4
- Complexiteit: 304
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.6
- Topologisch pooloppervlak: 44.1Ų
5-Fluoro-1-(2-fluoro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester Gerelateerde literatuur
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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